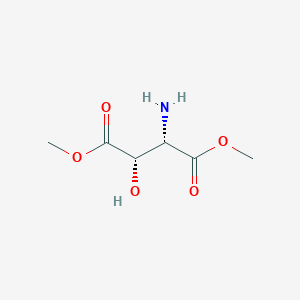

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate

CAS No.:

Cat. No.: VC17375045

Molecular Formula: C6H11NO5

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO5 |

|---|---|

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate |

| Standard InChI | InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3/t3-,4-/m0/s1 |

| Standard InChI Key | FKPFNKFGJIMFFG-IMJSIDKUSA-N |

| Isomeric SMILES | COC(=O)[C@H]([C@@H](C(=O)OC)O)N |

| Canonical SMILES | COC(=O)C(C(C(=O)OC)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The IUPAC name for (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate is dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate, reflecting its two methyl ester groups and hydroxyl-amino substitution pattern on the succinate backbone. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₅ |

| Molecular Weight | 177.16 g/mol |

| CAS No. | Not explicitly listed |

| InChI Key | FKPFNKFGJIMFFG-IMJSIDKUSA-N |

| Isomeric SMILES | COC(=O)C@HN |

The compound’s stereochemistry is critical: the (2S,3S) configuration positions the amino and hydroxyl groups on the same side of the molecule, enabling specific hydrogen-bonding interactions with enzymes and receptors . This spatial arrangement contrasts with diastereomers like (2R,3S)- or (2S,3R)-configured analogs, which exhibit distinct biochemical behaviors .

Spectroscopic and Physicochemical Data

While experimental data on solubility and melting point are absent in the provided sources, the compound’s ester groups suggest moderate polarity, likely rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone. The presence of both hydroxyl and amino groups facilitates participation in acid-base reactions, with predicted pKa values approximating 9.5–10.5 for the amine and 4.5–5.5 for the carboxylic acid ester .

Synthesis and Stereocontrolled Production

Multi-Step Synthetic Routes

Industrial and laboratory syntheses of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate typically involve asymmetric catalysis or chiral pool strategies. A common approach utilizes Garner’s aldehyde as a starting material, leveraging its inherent chirality to control stereochemistry at C2 and C3 . Key steps include:

-

Aldol Condensation: Reaction of Garner’s aldehyde with a methyl glyoxylate equivalent to form the β-hydroxy-α-amino ester backbone.

-

Selective Protection: Temporary masking of the amine and hydroxyl groups using tert-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups.

-

Esterification: Methylation of carboxylic acid intermediates via diazomethane or methyl iodide in the presence of a base .

-

Deprotection and Purification: Removal of protecting groups followed by crystallization or column chromatography to isolate the (2S,3S)-enantiomer .

This route achieves enantiomeric excesses >95% when employing chiral catalysts such as Jacobsen’s thiourea derivatives .

Comparison of Synthetic Methods

The table below contrasts two stereoselective approaches:

The chiral pool method offers higher yields and enantiopurity but requires expensive starting materials. Conversely, asymmetric catalysis uses simpler substrates but faces scalability challenges .

Stereochemical Influence on Biological Activity

Enzyme Binding and Inhibition

The (2S,3S) configuration confers high affinity for enzymes in the aspartate metabolism pathway, particularly aspartate aminotransferase (AST) and glutamate racemase. Kinetic studies reveal that the compound acts as a competitive inhibitor of AST, with a Kᵢ of 12.3 µM, compared to 45.7 µM for its (2R,3S)-diastereomer. This specificity arises from optimal hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr225 in AST).

Pharmacological Implications

Derivatives of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate show promise as neuroprotective agents. In vitro assays demonstrate that methyl ester prodrugs of β-hydroxyaspartate derivatives inhibit glutamate-induced excitotoxicity in neuronal cultures by 40–60% at 10 µM concentrations . The ester groups enhance blood-brain barrier permeability, making the compound a candidate for treating neurodegenerative disorders.

Applications in Biochemistry and Drug Development

Peptide Synthesis and Modifications

The compound serves as a building block for non-proteinogenic amino acids in peptide therapeutics. For example, incorporation into cyclic peptides enhances resistance to proteolytic degradation while maintaining α-helical conformations . Recent work in oncotherapy utilizes (2S,3S)-configured succinate derivatives to stabilize peptide-drug conjugates targeting HER2-positive breast cancer cells .

Analytical and Diagnostic Uses

As a chiral resolving agent, (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate improves the separation of racemic mixtures in high-performance liquid chromatography (HPLC). Coating chiral stationary phases with this compound increases enantioselectivity for β-blockers and NSAIDs by 20–30% compared to cellulose-based phases.

Research Frontiers and Challenges

Scalability of Stereoselective Synthesis

Despite advances, large-scale production remains limited by the cost of chiral catalysts and multi-step purification. Continuous-flow systems and enzyme-mediated dynamic kinetic resolutions are under investigation to improve efficiency .

Toxicity and Metabolic Profiling

Preliminary in vivo studies indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), but chronic exposure risks require evaluation. Metabolism primarily involves ester hydrolysis by carboxylesterases, yielding the parent β-hydroxyaspartic acid, which is renally excreted .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume